molecular formula C14H20Cl2N2O2 B1456113 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic aciddihydrochloride CAS No. 1332528-27-4

2-(2-Propyl-1H-benzimidazol-1-yl)butanoic aciddihydrochloride

Cat. No. B1456113
M. Wt: 319.2 g/mol
InChI Key: GBODEDNZMHTRJZ-UHFFFAOYSA-N
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Description

2-(2-Propyl-1H-benzimidazol-1-yl)butanoic aciddihydrochloride is a chemical compound with the molecular formula C14H20Cl2N2O2 . It is also known by its synonyms, such as (2-Propyl-1H-benzimidazol-1-yl)acetic acid dihydrochloride . This compound belongs to the class of benzimidazole derivatives and exhibits interesting pharmacological properties.

Scientific Research Applications

Novel Compound Synthesis

Researchers have developed innovative synthetic methods and compounds related to benzimidazole derivatives. For instance, Ghandi, Zarezadeh, and Taheri (2011) demonstrated a novel isocyanide-based three-component synthesis method for creating benzimidazo[1,2-a][1,4]diazepinones, highlighting the versatility of benzimidazole compounds in synthesizing novel chemical structures with potential applications across various fields of chemistry and pharmacology M. Ghandi, N. Zarezadeh, Abuzar Taheri, 2011.

Spectroscopic, Luminescence, and Electrochemical Studies

The luminescence, electrochemical, and antimicrobial properties of lanthanide complexes with benzimidazole-derived ligands were explored by Siddiqi et al. (2013). Their work underscores the potential of benzimidazole derivatives in creating materials with unique optical and electrochemical properties, which could be valuable for applications in sensing, imaging, and antimicrobial treatments Z. A. Siddiqi, Anjuli M. Shahid, M. Khalid, Prashant K. Sharma, Armeen Siddique, 2013.

Antimicrobial and Anticorrosive Properties

The antimicrobial and anticorrosive properties of benzimidazole derivatives have also been a significant focus. For example, Ammal, Prasad, and Joseph (2018) conducted comparative studies on the electrochemical and physicochemical behavior of different benzimidazole motifs, revealing their potential as corrosion inhibitors for mild steel in hydrochloric acid. This research not only contributes to our understanding of benzimidazole's chemical properties but also opens new avenues for its application in industrial corrosion protection P. Rugmini Ammal, A. R. Prasad, A. Joseph, 2018.

Structural and Molecular Studies

properties

IUPAC Name

2-(2-propylbenzimidazol-1-yl)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.2ClH/c1-3-7-13-15-10-8-5-6-9-12(10)16(13)11(4-2)14(17)18;;/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBODEDNZMHTRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1C(CC)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Propyl-1H-benzimidazol-1-yl)butanoic aciddihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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